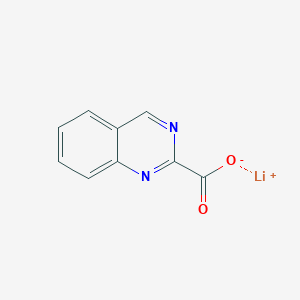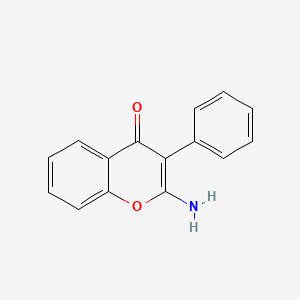
2-Amino-3-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-phenylchromen-4-one” is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is also known as “3-AMINO-2-PHENYLCHROMEN-4-ONE” and has a molecular formula of C15H11NO2 .
Synthesis Analysis
The synthesis of chroman-4-one derivatives has been a topic of interest in recent years . One method involves the use of an effective and recyclable nanocatalyst for the promotion of the one-pot synthesis of 2-amino-4H-chromene derivatives . Another approach involves a copper-promoted cascade reaction using easily available 2-amino-3-iodochromones and amines as substrates .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .
Chemical Reactions Analysis
Amines, such as “this compound”, can undergo various reactions including alkylation and acylation . The specific reactions that “this compound” undergoes would depend on the specific conditions and reactants present.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability of the substance to undergo specific chemical changes .
Scientific Research Applications
Hydrogen Bonding and Molecular Conformation
- 2-Amino-3-phenylchromen-4-one exhibits unique molecular conformations and hydrogen bonding. Studies reveal that its derivatives form cyclic centrosymmetric dimers and complex sheets through hydrogen bonds, contributing to understanding molecular interactions and crystallography (Vicentes et al., 2013).
Vibrational Analysis and Structural Insights
- Vibrational spectroscopy and X-ray crystallography have been employed to analyze the structure of this compound and its derivatives. Such studies aid in understanding molecular geometry, which is crucial for designing materials and pharmaceuticals (Tayyari et al., 2013).
Synthesis of Anticancer Agents
- This compound derivatives have been synthesized for potential use as anticancer agents. These compounds showed promising results against various human tumor cell lines, underlining their potential in cancer therapy (Tiwari et al., 2016).
Corrosion Inhibition
- Derivatives of this compound have been studied for their role in inhibiting corrosion in steel. This application is significant for extending the life of metal structures and components in industrial settings (Emregül & Hayvalı, 2006).
Antibacterial and Antifungal Properties
- Some derivatives of this compound have been synthesized and found to possess significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Rahim et al., 2018).
Fluorescent Chemosensors
- This compound compounds have been explored as fluorescent chemosensors. These compounds exhibit high selectivity and sensitivity for certain metal ions, useful in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Synthesis of Novel Compounds and Chemical Studies
- The synthesis of this compound derivatives by various techniques, such as microwave-assisted methods, provides insights into novel compound development and chemical synthesis processes. Such research contributes to the fields of medicinal chemistry and materials science (Jayashree et al., 2012).
Mechanism of Action
Safety and Hazards
While specific safety data for “2-Amino-3-phenylchromen-4-one” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. This includes using personal protective equipment, handling the substance in a well-ventilated area, and following proper disposal procedures .
properties
IUPAC Name |
2-amino-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)18-15/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUGZHBKIKBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

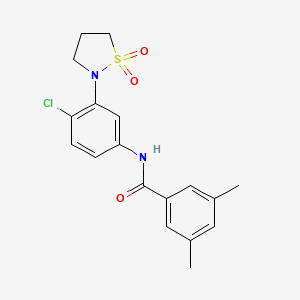
![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)
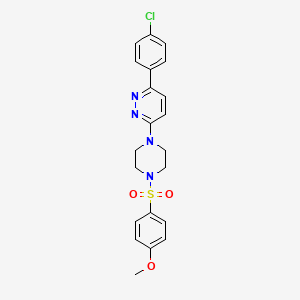
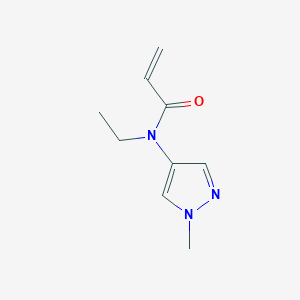
![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)
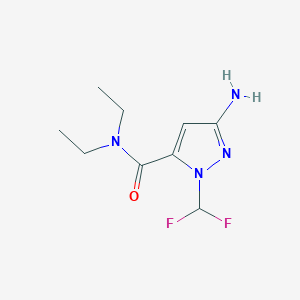
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)
methanone](/img/structure/B2940727.png)
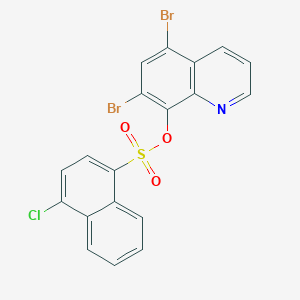

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)
